molecular formula C17H19N5O2 B8078249 6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B8078249
M. Wt: 325.4 g/mol
InChI Key: XLAJBEVSFPOSES-UHFFFAOYSA-N
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Description

6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-morpholin-4-yl-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties.

    [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Explored for its energetic material applications.

Uniqueness

6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its morpholine moiety enhances its solubility and bioavailability, making it a valuable compound for drug development.

Properties

IUPAC Name

6-benzyl-5-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-12-14(11-13-5-3-2-4-6-13)15(23)22-16(18-12)19-17(20-22)21-7-9-24-10-8-21/h2-6H,7-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAJBEVSFPOSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)N3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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